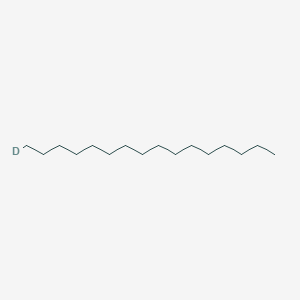
Hexadecane-1-d
Descripción general
Descripción
Hexadecane-1-d is a useful research compound. Its molecular formula is C16H34 and its molecular weight is 227.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biodegradation and Environmental Impact
- Biodegradation by Fungi : Hexadecane (HXD) can be biodegraded by fungi like Aspergillus sp. RFC-1, which was shown to degrade 86.3% of HXD over 10 days. This process involves enzymes like alkane hydroxylase and alcohol dehydrogenase, and is facilitated by biosurfactants produced by the fungi (Al-Hawash et al., 2018).
- Environmental Remediation : Hexadecane has been studied for its role in environmental remediation, particularly in the context of oil-contaminated environments. Bacterial isolates from such environments showed high efficiency in hexadecane biodegradation, hinting at its potential application in cleaning oil spills (Ferrari et al., 2019).
Catalysis and Chemical Reactions
- Steam Reforming in Microchannels : Hexadecane has been used in studies focusing on steam reforming over Rh/CeO2 catalysts in microchannels, providing insights into the reforming of diesel and hydrocarbons (Thormann et al., 2009).
Tribochemistry and Lubrication
- Tribochemistry in Material Systems : As a model base oil, hexadecane's role in understanding the tribochemical reactions of antiwear and extreme pressure additives has been explored. It's known to oxidize during lubrication processes, forming various compounds under friction conditions (Kajdas et al., 2006).
Biochemical Research
- Anaerobic Oxidation by Bacteria : A sulfate-reducing bacterium, strain Hxd3, can anaerobically oxidize hexadecane to CO2. This discovery opens up avenues for studying microbial pathways in hydrocarbon degradation (Aeckersberg et al., 1991).
- Cellular Uptake Mechanisms : Studies on Pseudomonas species reveal that biosurfactants play a crucial role in the uptake of hexadecane by bacteria. This has implications for understanding microbial degradation of hydrocarbons (Cameotra & Singh, 2009).
Material Science
- Phase Transformation Studies : The phase transformations of hexadecane have been studied using differential scanning calorimetry (DSC), providing essential data for understanding liquid-solid transitions in n-alkanes (Paunovic & Mehrotra, 2000).
Electrical and Energy Applications
- Influence on Partial Discharge Characteristics : Hexadecane's properties significantly influence partial discharge characteristics in electrical systems, as seen in studies involving needle-plane electrode geometry under AC fields (Bolliger et al., 2013).
Mecanismo De Acción
Target of Action
Hexadecane-1-d, also known as 1-deuteriohexadecane, is a type of alkane hydrocarbon . Alkanes are primarily targeted by microorganisms in the environment, specifically bacteria and archaea, which have the ability to degrade these compounds . The primary targets of this compound are therefore these microorganisms that can metabolize the compound.
Biochemical Pathways
The degradation of this compound is believed to occur via the β-oxidation pathway . This pathway involves the stepwise removal of two-carbon units from the alkane chain, resulting in the production of acetyl-CoA. The acetyl-CoA can then enter the citric acid cycle, allowing the organism to generate energy from the degradation of the alkane .
Pharmacokinetics
For instance, this compound has been found to exhibit slower diffusion compared to hexadecane .
Result of Action
The result of this compound’s action is the degradation of the alkane into smaller, more manageable compounds that can be utilized by the microorganisms for energy. This process results in the removal of the alkane from the environment, which can be particularly beneficial in the case of oil spills or other forms of hydrocarbon pollution .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of other nutrients, the pH, temperature, and the presence of oxygen can all impact the efficiency of alkane degradation . Furthermore, the specific characteristics of the microorganisms involved, including their enzymatic capabilities and their ability to form biofilms, can also influence the degradation process .
Análisis Bioquímico
Biochemical Properties
Hexadecane-1-d plays a role in biochemical reactions, particularly in the degradation process carried out by certain bacteria . The compound interacts with various enzymes and proteins, such as alkane hydrolase and hexadecanol dehydrogenase, which are involved in the degradation of hydrophobic compounds . The nature of these interactions involves the synthesis of dispersing components, dispersion of the water-insoluble substrate, and sorption of the hydrophobic compound by the cell .
Cellular Effects
This compound influences various types of cells and cellular processes . It affects cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in the presence of this compound, bacterial cells release surfactants, forming a viscous and resilient interphase biofilm . This secretion is an active process that requires protein synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, the degradation of this compound by Pseudomonas synxantha involves the synthesis of dispersing components, dispersion of the water-insoluble substrate, and sorption of the hydrophobic compound by the cell .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . For instance, the degradation of this compound by certain bacteria is associated with the initial stages of biofilm formation, cell protection against oxidative stress, and the metabolic transition to the glyoxylate pathway .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific studies detailing the threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are currently lacking.
Metabolic Pathways
This compound is involved in certain metabolic pathways . It interacts with enzymes such as alkane hydrolase and hexadecanol dehydrogenase . These interactions can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation . Specific details about these processes are currently limited.
Propiedades
IUPAC Name |
1-deuteriohexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3/i1D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAYPVUWAIABOU-MICDWDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]CCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80486641 | |
| Record name | Hexadecane-1-d | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211101-04-1 | |
| Record name | Hexadecane-1-d | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 211101-04-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



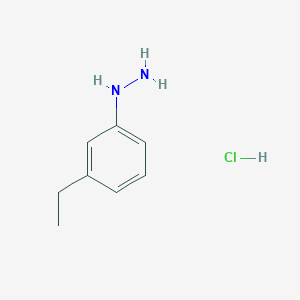
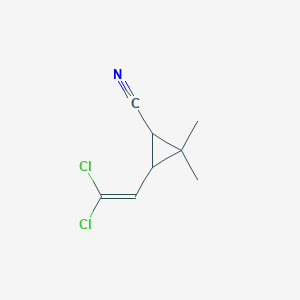

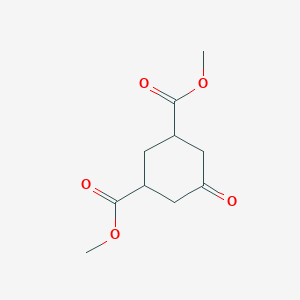
![2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1626753.png)
![2-Allyl-4-methylbenzo[b]thiophene](/img/structure/B1626757.png)
![2-Allyl-6-methylbenzo[b]thiophene](/img/structure/B1626758.png)
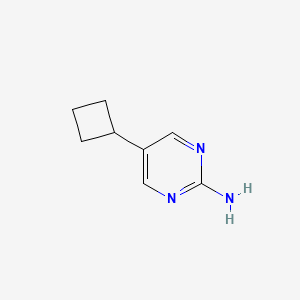

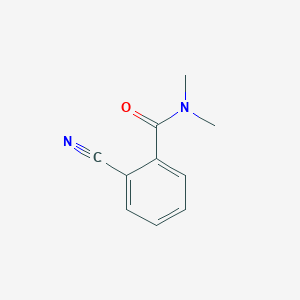
![1-(6-Nitrobenzo[d]thiazol-2-yl)ethanone](/img/structure/B1626763.png)


